2-Chloro-6-nitropyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is structurally related to benzene, with one CH group replaced by a nitrogen atom. globalresearchonline.netwikipedia.org This fundamental structure is the cornerstone of a vast number of compounds that are integral to numerous scientific and industrial applications. numberanalytics.combohrium.com The presence of the nitrogen atom imparts unique properties to the pyridine ring, influencing its reactivity and making it a versatile scaffold in organic chemistry. numberanalytics.commdpi.com

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds and approved drugs. researchgate.netmdpi.com Pyridine derivatives are sought after in the pharmaceutical industry for their potential to interact with biological targets like enzymes and receptors. researchgate.netontosight.ai They form the basis for a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. researchgate.netnih.govtandfonline.com The adaptability of the pyridine ring allows for structural modifications that can enhance the solubility, bioavailability, and therapeutic efficacy of drug candidates. enpress-publisher.com

In the realm of agriculture, pyridine derivatives are crucial for the development of modern crop protection solutions. datahorizzonresearch.comresearchgate.net They serve as essential intermediates in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. numberanalytics.comontosight.aigiiresearch.com The biological activity of these compounds helps in controlling pests and diseases, thereby improving crop yields and contributing to global food security. datahorizzonresearch.comgrandviewresearch.com The development of selective herbicides that target specific weeds with minimal impact on crops often relies on pyridine-based chemical structures. grandviewresearch.com

The utility of pyridine derivatives extends into the field of material science. researchgate.net These compounds are incorporated into the synthesis of specialty materials such as polymers, dyes, and pigments, where they can impart specific physical and chemical properties. ontosight.aiontosight.ainumberanalytics.com For instance, pyridine-based compounds are used in creating functional materials like conducting polymers and luminescent materials. numberanalytics.com Their ability to act as ligands in the synthesis of metal nanoparticles also highlights their importance in nanotechnology and catalysis. numberanalytics.com

Specific Context of 2-Chloro-6-nitropyridine as a Research Intermediate

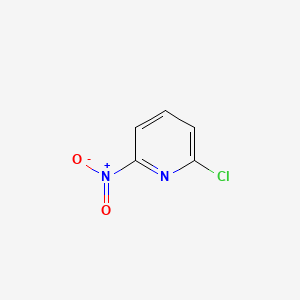

Among the vast family of pyridine derivatives, this compound holds a specific and important position as a research intermediate. This compound, with the chemical formula C₅H₃ClN₂O₂, features a pyridine ring substituted with a chlorine atom at the 2-position and a nitro group at the 6-position. chemimpex.com This particular arrangement of functional groups makes it a highly reactive and versatile molecule in organic synthesis.

The unique combination of a chlorine atom and a nitro group on the pyridine ring enhances the reactivity of this compound, making it an essential building block for constructing more complex heterocyclic systems. chemimpex.comsmolecule.com The electron-withdrawing nature of the nitro group and the halogen atom facilitates nucleophilic substitution reactions, allowing for the introduction of various other functional groups onto the pyridine core. This versatility enables chemists to create a diverse array of derivatives for various research and development purposes.

This compound is particularly valued for its role in the development of potent bioactive molecules. chemimpex.comchemimpex.com It serves as a key intermediate in the synthesis of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. chemimpex.com The ability to undergo further chemical transformations allows for the creation of novel compounds with improved efficacy and selectivity, which is a critical aspect of modern drug discovery and development. chemimpex.com Its application also extends to the formulation of agrochemicals, contributing to the creation of new and effective crop protection agents. chemimpex.com

Compound Information

| Compound Name |

| This compound |

| Benzene |

| Pyridine |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

| Appearance | Yellow solid |

| CAS Number | 94166-64-0 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSNXUYQRUULNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240919 | |

| Record name | 2-Chloro-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94166-64-0 | |

| Record name | 2-Chloro-6-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94166-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 6 Nitropyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-Chloro-6-nitropyridine scaffold or introduce the required functional groups onto a pre-existing pyridine (B92270) ring. These methods range from classical nitration reactions under harsh conditions to modern, more sustainable protocols.

The pyridine ring is structurally related to benzene, with one methine group replaced by a nitrogen atom. This nitrogen atom makes the ring electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene. Direct nitration of pyridine is difficult and requires aggressive conditions.

Key principles and strategies in nitropyridine synthesis include:

Electrophilic Nitration: This is the most common method for introducing a nitro group onto an aromatic ring. For pyridines, this typically requires a potent nitrating mixture, such as fuming nitric acid and concentrated sulfuric acid, often at elevated temperatures. The electron-withdrawing nature of the pyridine nitrogen directs the incoming nitro group primarily to the 3-position.

Activation of the Pyridine Ring: To overcome the ring's low reactivity, activating groups can be introduced. Electron-donating groups can enhance the ring's susceptibility to electrophilic attack.

N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, particularly at the 4-position. The N-oxide group can be removed later if necessary.

Nucleophilic Substitution: In cases where a suitable leaving group is present on the ring, a nitro group can be introduced via nucleophilic aromatic substitution (SNAr) using a nitrite (B80452) source.

Ring Transformation Reactions: More complex strategies involve the transformation of other heterocyclic rings or acyclic precursors into the desired nitropyridine structure. For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and an ammonia source in a three-component ring transformation to yield various nitropyridines. nih.gov

The preparation of this compound can be achieved through several specific methodologies, each with distinct advantages and limitations.

Conventional methods typically rely on well-established, multi-step reaction sequences often involving harsh reagents and conditions.

A primary route involves the nitration of a suitable 2-chloropyridine (B119429) precursor. For example, 2-chloro-6-alkoxypyridines can be nitrated using a mixture of concentrated sulfuric acid and nitric acid. google.com The process involves the careful addition of the 2-chloro-6-alkoxypyridine to the cooled nitrating mixture, followed by a period of reaction at controlled temperatures. The crude product is often impure and requires purification steps like recrystallization or treatment with an alkaline solution to remove unwanted byproducts, which can make achieving high purity and yield challenging. google.com

Another common conventional strategy is the chlorination of a corresponding hydroxypyridine. For instance, 2-hydroxy-5-nitropyridine can be converted to 2-chloro-5-nitropyridine (B43025) by reacting it with phosphorus oxychloride and phosphorus pentachloride at elevated temperatures. chemicalbook.com This method is effective but uses corrosive and hazardous reagents.

The table below summarizes a typical conventional synthesis for a related compound, 2-chloro-6-methoxy-3-nitropyridine.

| Step | Reactant | Reagents | Conditions | Outcome | Reference |

| 1 | 2,6-dichloropyridine (B45657) | Sodium hydroxide, Methanol | Reflux | 2-chloro-6-methoxypyridine | guidechem.com |

| 2 | 2-chloro-6-methoxypyridine | Fuming nitric acid, Concentrated sulfuric acid | 0°C then 85°C for 4 hours | 2-Chloro-6-methoxy-3-nitropyridine | guidechem.com |

This interactive table outlines the conventional synthesis pathway for a derivative of this compound.

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reactions and improving yields. researchgate.net By using microwave irradiation, reactants can be heated rapidly and uniformly, often leading to significantly shorter reaction times compared to conventional heating methods. researchgate.netijarsct.co.innih.gov This technique is considered a form of green chemistry as it can reduce energy consumption and minimize the formation of byproducts. ijarsct.co.inorganic-chemistry.org

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the provided context, the principles are widely applied to the synthesis of various heterocyclic compounds, including pyridines. nih.govnih.govnih.gov For example, microwave irradiation has been successfully used for nucleophilic substitution reactions and one-pot multi-component reactions to build pyridine scaffolds. organic-chemistry.orgnih.govacs.org The benefits typically observed include a dramatic reduction in reaction time from hours to minutes and an increase in product yields. researchgate.netnih.govacs.org

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 6–9 hours | 2–7 minutes | nih.govacs.org |

| Product Yield | 71%–88% | 82%–94% | nih.govacs.org |

| Energy Profile | Slow, conductive heating | Rapid, direct heating of polar molecules | ijarsct.co.in |

| Side Products | More likely due to prolonged heating | Often reduced, leading to cleaner reactions | researchgate.net |

This interactive table compares the general advantages of microwave-assisted synthesis over conventional heating for pyridine derivatives.

Specific Methods for this compound Preparation

Green Chemistry Approaches in Pyridine Synthesis

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are a cornerstone of green chemistry, allowing the synthesis of complex molecules from three or more starting materials in a single step. nih.govrsc.orgymerdigital.com This approach avoids the lengthy separation and purification of intermediate products, thus saving time, energy, and solvents, while also reducing waste. ymerdigital.com MCRs often exhibit high atom economy and can be performed under mild conditions. rsc.org

Various MCRs have been developed for the synthesis of substituted pyridines. nih.govrsc.orgresearchgate.net A common example involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, a compound with an active methylene group (like malononitrile), and an ammonia source. rsc.orgresearchgate.net These reactions can be catalyzed by bases, acids, or even performed under catalyst-free conditions, and are often compatible with microwave heating to further enhance their efficiency. nih.govacs.org

For instance, a facile one-pot synthesis of functionalized pyridines can be achieved by reacting 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide. rsc.orgresearchgate.net This method forms four new chemical bonds in a single, highly selective operation. rsc.orgresearchgate.net

Utilization of Ionic Liquids as Catalysts

Ionic liquids (ILs) have emerged as a significant class of green catalysts and solvents in organic synthesis, prized for their non-volatility, thermal stability, and recyclability. In the synthesis of heterocyclic compounds, ILs can function dually as both the reaction medium and the promoter, enhancing reaction efficiency. Their application spans a wide range of organic transformations, including the synthesis of various heterocyclic structures.

While specific literature detailing the use of ionic liquids for the direct synthesis of this compound is not prevalent, the principles of IL-catalysis are broadly applicable to related syntheses. For instance, nicotine-based ionic liquids have been successfully employed as green catalysts in pyridine-catalyzed Huisgen cycloaddition reactions, demonstrating their utility in promoting reactions involving pyridine derivatives masterorganicchemistry.com. Task-specific ionic liquids are designed with particular functionalities to catalyze specific organic transformations masterorganicchemistry.com. This approach leverages the synergistic effects of active metal phases, using ionic liquids as solvents to ensure a precise and uniform distribution of these phases, which can lead to superior selectivity for target products mdpi.com. The use of ILs can facilitate the formation of specific active species that promote the desired reaction pathways mdpi.com.

Furthermore, ionic liquids are effective for catalyst immobilization. This strategy simplifies product separation, significantly reduces the leaching of expensive transition-metal complexes into the final product, and allows for the recycling of the catalyst. Efficient immobilization in an ionic liquid, followed by product extraction, can lead to high process productivity, as demonstrated in Ru-catalyzed coupling reactions mdpi.com.

Catalyst-Free and Solvent-Free Methods

In the pursuit of greener and more efficient chemical processes, catalyst-free and solvent-free synthesis methods have gained considerable attention. These methods offer significant environmental benefits by eliminating the need for potentially toxic catalysts and volatile organic solvents, simplifying reaction work-ups, and often reducing reaction times.

An example of this approach is the environmentally friendly synthesis of 2-anilino nicotinic acid derivatives, which are structurally related to derivatives of this compound. This process involves the amination of 2-chloronicotinic acid with various primary aromatic amines under solvent-free and catalyst-free conditions researchgate.net. The reactions are typically carried out by heating a mixture of the reactants, leading to good to excellent yields in short reaction times, ranging from 15 to 120 minutes researchgate.net. This operationally simple and green procedure highlights the feasibility of performing nucleophilic aromatic substitution on chloropyridine scaffolds without external reagents other than the nucleophile itself researchgate.net. Such methods stand in contrast to traditional syntheses like the Ullman reaction, which often require stoichiometric copper reagents, non-green solvents, and long reaction times researchgate.net.

Synthetic Transformations Involving this compound as a Precursor

This compound is a valuable precursor in organic synthesis due to the reactivity of its two functional groups, the chlorine atom and the nitro group, which are positioned on an electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. The pyridine ring's inherent electron deficiency, compounded by the strong electron-withdrawing nature of the nitro group, makes the ring highly susceptible to attack by nucleophiles.

Substitution of the Chlorine Atom

The chlorine atom at the C2 position of this compound is activated towards nucleophilic displacement. The presence of the nitro group ortho to the chlorine atom effectively stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr mechanism through resonance libretexts.orgck12.org. This activation makes the chlorine an excellent leaving group.

A wide array of nucleophiles can be used to displace the chlorine atom, leading to a diverse range of substituted nitropyridine derivatives. Common nucleophiles include amines, alkoxides, and thiols. For example, the reaction of the related compound 2,6-dichloro-3-nitropyridine with ammonia selectively substitutes the chlorine at the C6 position (para to the nitro group), but demonstrates the principle of ammonolysis to yield an amino-chloro-nitropyridine chemicalbook.comgoogle.com. In a similar fashion, reacting 2-amino-6-chloro-3-nitropyridine with sodium methoxide results in the substitution of the chlorine atom to produce 2-amino-6-methoxy-3-nitropyridine google.comchemicalbook.com.

The general mechanism for this substitution involves the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, which restores the aromaticity of the ring youtube.com.

Table 1: Examples of Nucleophilic Substitution of Chlorine in Chloro-Nitropyridine Derivatives

| Starting Material | Nucleophile | Reagent/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-dichloro-3-nitropyridine | Ammonia | Aqueous Ammonia / Methanol | 2-amino-6-chloro-3-nitropyridine | 56.45% | google.com |

| 2,6-dichloro-3-nitropyridine | Ammonia | Ammonia gas / Isopropanol | 2-amino-6-chloro-3-nitropyridine | N/A | prepchem.com |

| 2-amino-6-chloro-3-nitropyridine | Methoxide | Sodium Methoxide / Methanol | 2-amino-6-methoxy-3-nitropyridine | 86.5% | chemicalbook.com |

Substitution of the Nitro Group

While the nitro group is a powerful activating group for SNAr reactions, it is generally a poor leaving group compared to halides. In the context of this compound, the substitution of the chlorine atom is the overwhelmingly favored reaction pathway. Nucleophilic aromatic substitution proceeds via an addition-elimination mechanism where the rate-limiting step is typically the initial nucleophilic attack, which is facilitated by the electron-withdrawing nitro group nih.gov. The subsequent elimination step requires a good leaving group, a role for which the chloride ion is well-suited, while the nitrite ion (NO₂⁻) is not.

Theoretical and experimental studies on halonitroarenes confirm that nucleophiles preferentially add to positions activated by the nitro group, which are occupied by good leaving groups like halogens nih.govd-nb.info. Therefore, direct nucleophilic substitution of the nitro group in this compound is not a commonly utilized synthetic transformation. Instead, the nitro group is often chemically modified, for example, by reduction to an amino group, after the substitution of the chlorine atom has been accomplished guidechem.com.

Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing nitro group can facilitate the initial oxidative addition step in the catalytic cycle of many of these reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide thermofisher.com. This compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form the corresponding 2-aryl- or 2-vinyl-6-nitropyridines.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to create a substituted alkene wikipedia.org. This would involve reacting this compound with an alkene to form a 2-alkenyl-6-nitropyridine derivative.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium libretexts.org. This compound can serve as the halide component, reacting with an organostannane to forge a new carbon-carbon bond.

These cross-coupling reactions provide versatile and efficient routes to complex pyridine derivatives that would be difficult to access through other methods. They are fundamental reactions in modern organic synthesis for constructing sp²-sp² and sp²-sp carbon-carbon bonds masterorganicchemistry.comlibretexts.org.

Table 2: Common Cross-Coupling Reactions Applicable to this compound

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Pd(0) catalyst + Base | C(sp²)-C(sp²) or C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst + Base | C(sp²)-C(sp²) |

| Stille | Organotin Compound | Pd(0) catalyst | C(sp²)-C(sp²) or C(sp²)-C(sp) |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide. In the context of this compound, the electron-withdrawing nature of the nitro group is anticipated to activate the carbon-chlorine bond towards oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle.

While specific literature examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent, the reaction of analogous 2-halopyridines has been studied. The coupling of 2-chloropyridines often requires more robust catalytic systems compared to their bromo or iodo counterparts due to the stronger C-Cl bond. Effective catalyst systems for similar substrates have included palladium acetate or palladium(0) sources in combination with sterically hindered phosphine ligands, such as those from the Buchwald or Fu laboratories. A suitable base, such as potassium phosphate or cesium carbonate, is crucial for the transmetalation step.

The reaction would involve the coupling of this compound with a variety of aryl or vinyl boronic acids or their esters. The expected product would be the corresponding 2-aryl-6-nitropyridine or 2-vinyl-6-nitropyridine. The nitro group's presence would likely necessitate careful optimization of reaction conditions to avoid potential side reactions.

Table 1: Hypothetical Suzuki-Miyaura Reaction of this compound (Note: This table is illustrative of expected outcomes based on reactions with similar substrates, as direct literature data is sparse.)

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-Phenyl-6-nitropyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 2-(4-Methoxyphenyl)-6-nitropyridine |

| 3 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 2-Vinyl-6-nitropyridine |

Kumada-Tamao-Corriu Reactions

The Kumada-Tamao-Corriu reaction provides another powerful method for C-C bond formation by coupling an organic halide with a Grignard reagent, typically catalyzed by nickel or palladium complexes. The application of this reaction to 2-chloropyridine derivatives can be challenging. Research has indicated that α-halo-N-heterocycles can be difficult substrates in Kumada couplings, potentially due to catalyst inhibition by the nitrogen lone pair.

For this compound, the strong electron-withdrawing effect of the nitro group might enhance the electrophilicity of the carbon bearing the chlorine atom, potentially facilitating the reaction. However, the Grignard reagent's high reactivity could also lead to side reactions involving the nitro group. Nickel-based catalysts, such as Ni(dppe)Cl₂ or Ni(dppf)Cl₂, are commonly employed for such couplings.

A successful Kumada coupling of this compound with a Grignard reagent (e.g., Phenylmagnesium bromide) would yield the corresponding 2-substituted-6-nitropyridine. Careful control of the reaction temperature and choice of catalyst would be paramount to achieve a good yield and selectivity.

Table 2: Plausible Kumada-Tamao-Corriu Reaction Conditions for this compound (Note: This table is based on general principles for challenging substrates, as specific examples for this compound are not readily available in the literature.)

| Entry | Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Expected Product |

| 1 | Phenylmagnesium bromide | Ni(dppf)Cl₂ | THF | 25 to 60 | 2-Phenyl-6-nitropyridine |

| 2 | Methylmagnesium chloride | Ni(dppe)Cl₂ | Diethyl ether | 0 to 25 | 2-Methyl-6-nitropyridine |

| 3 | Vinylmagnesium bromide | Pd(PPh₃)₄ | THF | 25 | 2-Vinyl-6-nitropyridine |

Cobalt-Catalyzed Cross-Coupling with Grignard Reagents

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium- and nickel-based systems for the formation of C-C bonds. These reactions are particularly effective for coupling alkyl halides with Grignard reagents. The mechanism is thought to involve radical intermediates, which can offer different reactivity patterns compared to the purely organometallic cycles of palladium and nickel.

While there is a lack of specific studies on the cobalt-catalyzed cross-coupling of this compound, the general methodology has been applied to other chloropyridines. The use of a simple cobalt salt, such as CoCl₂, often in the presence of a ligand, can catalyze the reaction between a chloropyridine and an alkyl or aryl Grignard reagent. For this compound, the electron-deficient nature of the pyridine ring could influence the reaction's efficiency. The presence of an N,N-dimethylquinoline-8-amine additive has been found to increase the yields of some cobalt-catalyzed cross-coupling reactions with chloropyridines bearing electron-withdrawing substituents. nih.gov

Table 3: Representative Cobalt-Catalyzed Cross-Coupling Conditions (Note: This table illustrates general conditions for cobalt-catalyzed cross-couplings of chloropyridines.)

| Entry | Grignard Reagent | Cobalt Catalyst | Ligand/Additive | Solvent | Temperature (°C) |

| 1 | Alkyl-MgBr | CoCl₂ | TMEDA | THF | 25 |

| 2 | Aryl-MgCl | Co(acac)₂ | None | THF/NMP | 60 |

| 3 | sec-Butyl-MgCl | CoCl₂ | N,N-dimethylquinoline-8-amine | THF | 25 |

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has become a valuable tool for forming C-C bonds by coupling two different electrophiles, avoiding the need for pre-formed organometallic reagents. This approach is particularly useful for the alkylation of (hetero)aryl halides.

The synthesis of 2-alkylated pyridines has been successfully achieved through the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. nih.govnih.gov A typical catalytic system involves a nickel(II) source, such as NiBr₂·3H₂O, a ligand like bathophenanthroline, and a stoichiometric reductant, commonly manganese powder, in a solvent like DMF. nih.govnih.gov This methodology demonstrates good functional group compatibility. nih.govnih.gov

For this compound, the strong electron-withdrawing nitro group would likely enhance its reactivity as an electrophile in this coupling. The reaction would proceed by coupling with another electrophile, such as an alkyl bromide, in the presence of the nickel catalyst and a reductant.

Table 4: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides (Data sourced from Everson, D. A.; Buonomo, J. A.; Weix, D. J. Synlett 2014, 25, 233-238)

| 2-Chloropyridine Derivative | Alkyl Bromide | Yield (%) |

| 2-Chloropyridine | 1-Bromooctane | 75 |

| 2-Chloro-6-methylpyridine | 1-Bromooctane | 68 |

| 2-Chloro-4-picoline | 1-Bromooctane | 72 |

| Ethyl 6-chloronicotinate | 1-Bromooctane | 55 |

Cyclization and Ring Transformation Reactions

Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. The chloro and nitro groups offer handles for sequential reactions to build additional rings onto the pyridine core.

A common strategy involves the nucleophilic substitution of the chloride followed by a reaction involving the nitro group, often after its reduction to an amino group. For instance, reaction with a suitable dinucleophile can lead to the formation of a new heterocyclic ring.

One example of this is the synthesis of pyrido[2,3-b]pyrazines. Although a direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible route can be envisioned. First, the nitro group would be reduced to an amine, yielding 2-chloro-6-aminopyridine. This intermediate could then undergo a condensation reaction with a 1,2-dicarbonyl compound to form the pyrazine ring fused to the pyridine core. The specific reaction conditions would need to be optimized to favor the desired cyclization.

1,3-Dipolar Cycloaddition Reactions

Nitropyridines can act as 2π-partners in 1,3-dipolar cycloaddition reactions, leading to the formation of fused heterocyclic systems through dearomatization of the pyridine ring. nih.gov This reaction is a powerful tool for creating complex, saturated heterocyclic structures that are otherwise difficult to access. nih.gov

Specifically, 2-substituted 3-nitropyridines have been shown to react with N-methyl azomethine ylide, generated in situ from sarcosine and paraformaldehyde. nih.gov The cycloaddition occurs across one of the double bonds of the pyridine ring. In the case of this compound, the electron-withdrawing nature of both the chloro and nitro groups would significantly lower the energy of the LUMO of the pyridine ring, making it a good dipolarophile for reaction with the HOMO of the 1,3-dipole.

The reaction of a related compound, 2-chloro-5-nitro-3-R-pyridine, with an excess of N-methyl azomethine ylide has been studied. nih.gov The outcome of these reactions can be influenced by the nature of the substituents on the pyridine ring. nih.gov For some substrates, the addition of two molecules of the dipole to the pyridine nucleus has been observed. nih.gov

Table 5: 1,3-Dipolar Cycloaddition of Substituted Nitropyridines with N-Methyl Azomethine Ylide (Data derived from studies on related 2-substituted 3-nitropyridines)

| Nitropyridine Substrate | Dipole | Product Type |

| 2-Alkoxy-3-nitropyridine | N-methyl azomethine ylide | Pyrrolo[3,4-c]pyridine derivative |

| 2-Alkylthio-3-nitropyridine | N-methyl azomethine ylide | Pyrrolo[3,4-c]pyridine derivative |

| 2-Amino-3-nitropyridine | N-methyl azomethine ylide | Low conversion to cycloadduct |

Oxidation Reactions

Oxidation reactions targeting the this compound molecule are not extensively documented in scientific literature. However, a relevant transformation is the oxidation of the pyridine nitrogen to form an N-oxide. This functional group modification can alter the electronic properties and reactivity of the pyridine ring.

For analogous compounds, such as 2-chloropyridine or its derivatives, N-oxides are synthesized using oxidizing agents like hydrogen peroxide in acetic acid or more potent reagents like m-chloroperoxybenzoic acid (m-CPBA) guidechem.comgoogle.com. For instance, the synthesis of 2-chloro-4-nitropyridine-N-oxide is achieved by nitrating 2-chloropyridine-N-oxide with a mixture of concentrated sulfuric acid and nitric acid prepchem.com. While this is not a direct oxidation of a nitropyridine, it illustrates a common pathway to related oxidized structures. The oxidation of the amino group in 3-aminopyridine to an azoxy derivative using peroxomonosulfuric acid has also been studied, involving a nucleophilic attack of the nitrogen on the peroxo oxygen researchgate.net.

The direct oxidation of this compound itself appears to be a less common transformation, with more focus placed on the reduction of its nitro group or displacement of its chloro group.

Spectroscopic Characterization and Structural Elucidation Studies of 2 Chloro 6 Nitropyridine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. For the analysis of 2-chloro-6-nitropyridine and its derivatives, various NMR techniques, including 1H, 13C, 15N, and for specific analogues, 19F NMR, are employed. These are often complemented by two-dimensional (2D) NMR experiments to resolve complex spectra and establish unambiguous structural assignments.

1H NMR Spectroscopy

Proton (1H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In substituted pyridines, the chemical shifts of the ring protons are influenced by the electronic effects (both inductive and resonance) of the substituents.

For this compound, the electron-withdrawing nature of both the chloro and nitro groups leads to a general downfield shift of the pyridine (B92270) ring protons compared to unsubstituted pyridine. The specific chemical shifts and coupling constants are characteristic of the substitution pattern. For instance, in the related compound 2-chloro-5-nitropyridine (B43025), the proton signals appear in the aromatic region, with distinct chemical shifts and coupling patterns that allow for their assignment.

In a study of 2-substituted pyridines, the chemical shifts of the ring protons were analyzed to understand substituent effects. Similarly, the 1H NMR spectrum of 2-chloropyridine (B119429) shows signals in the aromatic region, which are further shifted upon the introduction of a nitro group.

Table 1: Representative 1H NMR Data for Substituted Pyridines

| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Solvent |

|---|---|---|---|---|---|

| 2-Chloropyridine | 7.23-7.32 | 7.64 | 7.23-7.32 | 8.39 | CDCl₃ |

| 2-Chloro-3-nitropyridine | - | 7.51 | 8.25 | 8.64 | CDCl₃ |

| 2-Chloro-5-nitropyridine | 8.47 | 7.73 | - | 8.70 | Acetone |

Note: Data is compiled from various sources and solvent conditions, which can influence chemical shifts.

13C NMR Spectroscopy

Carbon-13 (13C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the substituents.

The presence of the electron-withdrawing chloro and nitro groups in this compound significantly influences the 13C chemical shifts. The carbon atoms directly attached to these groups (C-2 and C-6) are expected to show distinct chemical shifts. The remaining carbon atoms (C-3, C-4, and C-5) are also affected, leading to a unique spectral fingerprint for the molecule.

Studies on substituent effects on the 13C NMR chemical shifts of the pyridine ring have shown that these effects can often be predicted using additivity rules. tandfonline.comtandfonline.com However, for heavily substituted pyridines, deviations from simple additivity can provide insights into intramolecular interactions. mdpi.com For example, the 13C NMR spectrum of 2-chloropyridine shows five distinct signals for the pyridine ring carbons. chemicalbook.com The introduction of a nitro group at the 6-position would further shift these signals, with the most significant changes expected for the carbons in close proximity to the nitro group.

Table 2: Representative 13C NMR Data for Substituted Pyridines

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | 150.3 | 122.8 | 138.6 | 128.4 | 142.4 | CDCl₃ |

Note: Data is compiled from various sources and solvent conditions.

15N NMR Spectroscopy

Nitrogen-15 (15N) NMR spectroscopy is a powerful tool for studying nitrogen-containing compounds, although its application can be limited by the low natural abundance of the 15N isotope (0.37%) and a lower gyromagnetic ratio compared to 1H. huji.ac.il Despite these challenges, 15N NMR can provide direct information about the electronic environment of the nitrogen atoms in the pyridine ring and the nitro group. wikipedia.org

The chemical shift of the pyridine nitrogen is particularly sensitive to substitution and protonation. nih.gov For this compound, two distinct 15N signals would be expected: one for the pyridine ring nitrogen and another for the nitrogen atom of the nitro group. The chemical shift of the pyridine nitrogen would be influenced by the electron-withdrawing effects of both the chloro and nitro substituents. Studies on substituted pyridine N-oxides have shown that the shielding of the pyridine ring nitrogen is sensitive to inductive effects, steric effects, and electron delocalization. researchgate.net

19F NMR Spectroscopy (for fluorinated analogues)

For analogues of this compound that contain fluorine atoms, fluorine-19 (19F) NMR spectroscopy is an invaluable tool. rsc.org 19F NMR is highly sensitive due to the 100% natural abundance of the 19F isotope and its high gyromagnetic ratio. nih.gov The chemical shifts in 19F NMR are very sensitive to the electronic environment, making it an excellent probe for studying the effects of substituents in fluorinated aromatic and heteroaromatic compounds. fluorine1.runih.gov

The chemical shift of a fluorine substituent on a pyridine ring would be influenced by the position of the other substituents, such as the chloro and nitro groups. This sensitivity allows for the differentiation of isomers and provides insights into the electronic structure of the molecule.

Two-Dimensional NMR Techniques (e.g., HMBC, HMQC, NOESY)

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of 1H and 13C NMR spectra, especially for complex molecules.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to establish one-bond correlations between protons and the carbons to which they are directly attached. columbia.eduyoutube.com This is crucial for assigning the signals of the protonated carbons in the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons over two or three bonds. columbia.eduyoutube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework by establishing long-range connectivities. For this compound, HMBC could show correlations between the ring protons and the carbon atoms bearing the chloro and nitro groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. libretexts.org NOESY correlations are observed between protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry and conformation of molecules. For substituted pyridines, NOESY can help to confirm the spatial arrangement of substituents.

The application of these 2D NMR techniques has been reported for the structural elucidation of various substituted pyridines and their N-oxides. researchgate.netnih.gov

Analysis of Substituent Effects on NMR Chemical Shifts

The chemical shifts observed in NMR spectra are a direct consequence of the electronic environment of the nuclei. Substituents on the pyridine ring exert both inductive and resonance effects that alter the electron density at different positions, leading to predictable changes in chemical shifts.

Inductive Effects: The electronegative chlorine atom and nitro group withdraw electron density from the pyridine ring through the sigma bonds. This deshielding effect generally leads to downfield shifts in both 1H and 13C NMR spectra.

Resonance Effects: The nitro group is a strong resonance-withdrawing group, which delocalizes electron density from the ortho and para positions of the pyridine ring. This effect also contributes to the deshielding of the ring protons and carbons. The chlorine atom, while inductively withdrawing, can also donate electron density through resonance, although this effect is generally weaker than its inductive effect.

The interplay of these effects results in the observed chemical shifts. The magnitude of the substituent-induced chemical shifts (SCS) can be quantified and used to predict the chemical shifts in other substituted pyridines. mdpi.com However, in polysubstituted systems like this compound, the additivity of these effects may not be strictly linear due to interactions between the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound and its analogues, various MS methods are employed for molecular weight determination, structural elucidation, and impurity profiling.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. This process leads to the formation of a molecular ion (M+) and extensive fragmentation, providing a characteristic fingerprint for the compound.

The fragmentation of halogenated nitropyridines is influenced by the presence of both the halogen and the nitro group. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO2 (46 Da), O (16 Da), and NO (30 Da) fragments. For chlorinated pyridines, the loss of the chlorine radical or HCl is a common pathway.

Table 1: Prominent Ions in the EI-MS Spectrum of 2-chloro-5-nitropyridine nih.gov

| m/z | Proposed Fragment | Relative Intensity |

| 158 | [M]+ (C5H3ClN2O2)+ | 78.08% |

| 112 | [M - NO2]+ | 99.99% |

| 85 | [M - Cl - NO]+ | 62.13% |

| 76 | [C4H2NCl]+ | 66.52% |

| 50 | [C4H2]+ | 71.17% |

Note: This data is for the isomer 2-chloro-5-nitropyridine and is used to infer the potential fragmentation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of non-volatile and thermally labile compounds, which can be challenging to analyze by gas chromatography-mass spectrometry (GC-MS). In the context of nitropyridine derivatives, LC-MS is employed for their identification and quantification in various matrices.

Specific LC-MS studies on this compound are not extensively documented in the available literature. However, LC-MS methods have been developed for a range of nitropyridine derivatives, often utilizing reversed-phase chromatography with mobile phases consisting of acetonitrile and water, sometimes with additives like formic acid or ammonium acetate to improve ionization efficiency.

For instance, the analysis of a related compound, 2-chloro-6-methoxypyridine, can be performed using reversed-phase HPLC. A suitable method might employ a C18 column with a mobile phase of acetonitrile and water containing phosphoric acid. For MS detection, phosphoric acid would be replaced with a volatile buffer like formic acid to ensure compatibility with the mass spectrometer.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used in LC-MS for such compounds. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. This is advantageous for determining the molecular weight of the analyte.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to two or more stages of mass analysis. In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the resulting product ions are mass-analyzed. This process provides detailed structural information and enhances the selectivity and sensitivity of the analysis.

While no specific MS/MS studies on this compound have been found, the fragmentation behavior of related nitropyridine derivatives has been investigated. For protonated nitrosamine compounds, which share some structural similarities, three primary fragmentation pathways have been observed: loss of the NO radical (30 Da), loss of H2O (18 Da), and loss of NH2NO (46 Da). These pathways are dependent on the specific structure of the molecule.

In the analysis of halogenated organic compounds, MS/MS can be used to probe the fragmentation pathways involving the halogen and other functional groups. For a compound like this compound, MS/MS experiments would likely involve the selection of the protonated molecule [M+H]+ as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. Expected fragmentation pathways would include the loss of the nitro group (as NO2 or HNO2), the loss of the chlorine atom (as Cl or HCl), and fragmentation of the pyridine ring itself.

Fragmentation Pattern Analysis of Halogenated Nitropyridines

The fragmentation pattern of halogenated nitropyridines in mass spectrometry is a composite of the fragmentation behaviors of both halogenated and nitro-substituted aromatic compounds.

Key Fragmentation Pathways:

Loss of the Nitro Group: A very common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as a nitrogen dioxide radical (•NO2), resulting in an [M - 46]+ ion, or as a nitrite (B80452) radical (•ONO). Another possibility is the loss of nitric oxide (NO), leading to an [M - 30]+ ion, often followed by the loss of carbon monoxide (CO). The expulsion of an oxygen atom to form an [M - 16]+ ion is also frequently observed.

Loss of the Halogen: Halogenated compounds typically show fragmentation through the loss of the halogen atom as a radical (e.g., •Cl), leading to an [M - X]+ ion. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and fragment ions containing chlorine, with the M+2 peak having approximately one-third the intensity of the M peak.

Pyridine Ring Fission: The pyridine ring itself can undergo fragmentation, typically through the loss of hydrogen cyanide (HCN) or cyanoacetylene (HC≡C-CN), leading to smaller fragment ions.

For this compound, the initial fragmentation would likely involve either the loss of the nitro group or the chlorine atom. The relative abundance of the resulting fragment ions would depend on the relative bond strengths and the stability of the resulting ions. The presence of the electron-withdrawing nitro group can influence the fragmentation of the pyridine ring.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound. While a dedicated study on the vibrational spectra of this compound is not available, analysis of its isomers and related compounds allows for a reasonable prediction of its characteristic vibrational modes.

Studies on the isomer 2-chloro-5-nitropyridine have reported its FTIR and FT-Raman spectra. The vibrational frequencies observed in these spectra can be assigned to specific molecular vibrations, such as stretching and bending modes of the various bonds within the molecule.

Vibrational Mode Assignment

The assignment of vibrational modes is typically aided by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding atomic motions. For a molecule like this compound, the vibrational modes can be categorized as follows:

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations. The C-H stretching vibrations are typically observed in the region of 3000-3100 cm-1. The C=C and C=N ring stretching vibrations usually appear in the 1400-1600 cm-1 region. Ring breathing modes, which involve the expansion and contraction of the entire ring, are also characteristic.

Nitro Group Vibrations: The nitro group (NO2) has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretch typically appears in the range of 1500-1570 cm-1, while the symmetric stretch is found between 1300-1370 cm-1. The position of these bands can be influenced by the electronic effects of other substituents on the ring.

C-Cl Vibrations: The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum, usually in the range of 600-800 cm-1.

Bending Vibrations: In-plane and out-of-plane bending vibrations of C-H, C-N-O, and other groups occur at lower frequencies, typically below 1200 cm-1.

Table 2: Predicted Vibrational Mode Assignments for this compound (based on analogues)

| Vibrational Mode | Expected Wavenumber Range (cm-1) |

| C-H Stretching | 3000 - 3100 |

| NO2 Asymmetric Stretching | 1500 - 1570 |

| C=C/C=N Ring Stretching | 1400 - 1600 |

| NO2 Symmetric Stretching | 1300 - 1370 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 750 - 900 |

| C-Cl Stretching | 600 - 800 |

Note: This table is a prediction based on the vibrational analysis of related halogenated and nitropyridine compounds.

X-ray Crystallography

Solid-State Structural Determination

For instance, the crystal structure of 2-chloro-3-nitropyridine has been determined to be monoclinic, belonging to the P21/n space group. In this molecule, the nitro group is twisted with respect to the pyridine ring by an angle of 38.5(2)°. researchgate.net

The analogue 2-chloro-5-nitropyridine crystallizes in the triclinic system. nih.gov Unlike the 3-nitro isomer, the non-hydrogen atoms of 2-chloro-5-nitropyridine are nearly coplanar, with a root-mean-square deviation of 0.090 Å. nih.govresearchgate.net

Another related compound, 2,6-dichloro-4-nitropyridine N-oxide , crystallizes in the orthorhombic system. The nitro group in this molecule is essentially coplanar with the aromatic ring, exhibiting a twist angle of 4.00(6)°. nih.gov

The crystallographic data for these analogues are summarized in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-Chloro-3-nitropyridine | Monoclinic | P21/n | 10.031(3) | 3.801(1) | 16.561(5) | 90 | 90.79(1) | 90 | 631.5(2) | 4 |

| 2-Chloro-5-nitropyridine | Triclinic | P-1 | 3.7599(8) | 5.8641(13) | 7.0189(15) | 84.687(3) | 89.668(3) | 76.020(3) | 149.50(6) | 1 |

| 2,6-Dichloro-4-nitropyridine N-oxide | Orthorhombic | Pbca | 5.964(4) | 9.510(6) | 26.192(16) | 90 | 90 | 90 | 1485.5(16) | 8 |

Intermolecular Interactions and Packing Arrangements

In the crystal structure of 2-chloro-3-nitropyridine , the molecules are linked by non-classical C—H···O and C—H···N hydrogen bonds, forming a layered motif. researchgate.net

For 2-chloro-5-nitropyridine , the crystal packing is characterized by a short Cl···O contact of 3.068(4) Å, which links adjacent molecules into chains. nih.govresearchgate.net These chains are further organized into a layered structure through non-classical C—H···O interactions. nih.govresearchgate.net

The crystal structure of 2,6-dichloro-4-nitropyridine N-oxide exhibits a distinct herringbone packing pattern, with the zigzag arrangement running along the b-axis. nih.gov In this structure, the nitro group of one molecule points towards the N-oxide group of a neighboring molecule, with an intermolecular O···N(nitro) distance of 3.1725(13) Å. nih.gov The layers in the herringbone structure are separated by a distance of 3.0075(15) Å. nih.gov

These examples from structurally related compounds underscore the importance of subtle electronic and steric differences in determining the supramolecular architecture of chloronitropyridines.

Computational and Theoretical Investigations of 2 Chloro 6 Nitropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a versatile and widely used tool for predicting molecular properties due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Molecular Properties

Geometry optimization is a fundamental computational procedure that aims to find the minimum energy structure of a molecule. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-Chloro-6-nitropyridine can be calculated. tandfonline.com This process yields the most stable three-dimensional arrangement of the atoms, which is crucial for determining other molecular properties.

| Parameter | Value (Å or °) |

|---|---|

| C-Cl Bond Length | Data not available |

| C-N (nitro) Bond Length | Data not available |

| N-O Bond Length | Data not available |

| C-N-C Bond Angle | Data not available |

| O-N-O Bond Angle | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, highlighting these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms and near the carbon atom attached to the chlorine. However, specific MEP map analyses for this compound were not found in the searched scientific literature.

Quantum Chemical Descriptors (e.g., HOMO-LUMO Gap, Hardness, Softness)

Quantum chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are essential for understanding chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. irjweb.com

From these energies, other descriptors can be calculated:

Hardness (η): η = (ELUMO - EHOMO) / 2

Softness (S): S = 1 / η

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

A high hardness value indicates high stability, while a high softness value suggests greater reactivity. irjweb.com Although studies on similar molecules like 2,6-dichloro-3-nitro pyridine have been performed, specific calculated values for these descriptors for this compound are not documented in the available literature. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

Reaction Pathway and Transition State Studies

DFT calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces. This involves identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For this compound, these studies could investigate mechanisms of nucleophilic substitution, where the chlorine atom is displaced. Computational analysis would involve locating the transition state structure for such a reaction and calculating its energy to understand the feasibility and kinetics of the process. acs.org However, specific DFT studies on the reaction pathways and transition states involving this compound were not identified in the reviewed literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of molecules in various environments (e.g., in solution).

For this compound, MD simulations could be employed to study its behavior in a solvent, analyzing solvation effects and intermolecular interactions. Such simulations would offer insight into how the molecule behaves in a realistic chemical environment. At present, there are no specific MD simulation studies for this compound reported in the accessible literature.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are powerful computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. These methods are instrumental in drug discovery and materials science for designing molecules with desired properties. However, dedicated QSAR and molecular modeling studies specifically focused on this compound, with a direct correlation to its experimental data, are not extensively available in publicly accessible scientific literature.

Correlation with Experimental Data

The validation of any QSAR or molecular modeling study hinges on the correlation of the computational predictions with experimentally determined data. This process ensures the reliability and predictive power of the developed models. For a compound like this compound, this would involve comparing computationally derived parameters with laboratory measurements.

While specific studies correlating theoretical and experimental data for this compound are scarce, research on closely related isomers, such as 2-chloro-5-nitropyridine (B43025), can provide insight into the methodologies that would be applied. For instance, studies on 2-chloro-5-nitropyridine have utilized methods like Density Functional Theory (DFT) to calculate molecular geometries, vibrational frequencies (FTIR and FT-Raman spectra), and electronic properties (HOMO-LUMO energy gaps). researchgate.netresearchgate.net These calculated spectroscopic data are then compared with the experimentally recorded spectra to validate the computational model. researchgate.net

A similar approach for this compound would involve the following steps:

Computational Modeling: Building a 3D model of the this compound molecule and optimizing its geometry using quantum mechanical methods.

Property Prediction: Calculating various molecular descriptors and properties, such as electronic properties, spectroscopic data (IR, Raman, NMR), and potential biological activities.

Experimental Validation: Performing laboratory experiments to measure the same properties of a physical sample of this compound.

Correlation Analysis: Statistically comparing the predicted and experimental data to assess the accuracy of the computational model.

The strength of the correlation, often expressed as a correlation coefficient (R²), would determine the predictive ability of the model for other, yet untested, properties or for newly designed analogous compounds.

Table of Correlated Properties (Hypothetical for this compound based on typical studies)

| Property | Computational Method | Predicted Value | Experimental Value | Correlation |

| Vibrational Frequency (C-Cl Stretch) | DFT (B3LYP/6-311++G(d,p)) | Value | Value | R² value |

| ¹H NMR Chemical Shift (H3) | GIAO | Value | Value | R² value |

| HOMO-LUMO Energy Gap | TD-DFT | Value | UV-Vis Spectroscopy | R² value |

| Dipole Moment | DFT | Value | Dielectric Measurement | R² value |

This table is a hypothetical representation of how data would be presented in a study correlating computational and experimental findings for this compound. The "Value" and "R² value" entries would be populated with specific numerical data from such a study.

Without dedicated research on this compound, a detailed analysis of the correlation between its theoretical and experimental data remains an area for future investigation. The principles of QSAR and molecular modeling, however, provide a robust framework for such an undertaking.

Advanced Research Applications of 2 Chloro 6 Nitropyridine

Role in Pharmaceutical Development

In medicinal chemistry, the pyridine (B92270) nucleus is recognized as a "privileged structural motif" due to its presence in a significant percentage of FDA-approved drugs. mdpi.com Nitropyridines, including 2-Chloro-6-nitropyridine, are valuable intermediates for creating diverse heterocyclic systems with a broad spectrum of biological activities. mdpi.com

This compound and its isomers are key starting materials in the synthesis of potential anti-cancer agents. The chloro group acts as a good leaving group for nucleophilic substitution, while the nitro group can be reduced to an amino group, providing a point for further molecular elaboration.

Researchers have synthesized novel thiourea and thiazolidinone derivatives with demonstrated anticancer activity against prostate cancer cell lines (DU 145, PC-3, and LNCaP). nih.gov The synthesis pathway began with the reaction of a 2-chloro-nitropyridine isomer, 2-chloro-5-nitropyridine (B43025), with N-phenylpiperazine. nih.gov The resulting intermediate was further modified to produce the final bioactive compounds. nih.gov One of the synthesized compounds showed significant cytotoxic activity, inducing apoptosis (programmed cell death) and DNA fragmentation in prostate cancer cells. nih.gov This highlights the utility of the chloronitropyridine scaffold in developing new chemotherapeutic candidates. nih.govnih.gov

| Starting Material | Intermediate Compound | Final Derivatives | Therapeutic Target |

| 2-chloro-5-nitropyridine | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | Thiourea derivatives | Prostate Cancer (PC-3, DU 145, LNCaP cells) nih.gov |

| 2-chloro-5-nitropyridine | 6-(4-phenylpiperazin-1-yl)pyridin-3-amine | Thiazolidinone derivatives | Prostate Cancer (PC-3, DU 145, LNCaP cells) nih.gov |

The chloronitropyridine framework is also integral to the development of novel anti-inflammatory agents. For instance, derivatives of 2-chloro-3,5-dinitropyridine have been used to synthesize a series of functionalized thiazolo[5,4-b]pyridines. mdpi.com These compounds were investigated as potential inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1), a key target in the treatment of autoimmune and inflammatory diseases. mdpi.com Pyridine derivatives, in general, have been explored for their anti-inflammatory properties, with some showing activity comparable to established drugs. nih.govnih.gov

While direct synthesis of urease inhibitors from this compound is not extensively documented, related pyridine structures are central to enzyme inhibition research. Urease is a key enzyme in the nitrogen cycle and a virulence factor for certain bacteria, like Helicobacter pylori. nih.gov The development of urease inhibitors is an active field of medicinal chemistry. nih.gov Research has explored the combination of aminopyridine scaffolds with other heterocyclic systems to create potential inhibitors. nih.gov Although not a direct urease inhibitor, the closely related compound 2-chloro-6-(trichloromethyl)pyridine (Nitrapyrin) is a well-known nitrification inhibitor, acting on different enzymes within the global nitrogen cycle. nih.govnih.gov

The direct application of this compound in the synthesis of anticoagulant drugs is not prominently detailed in available research. However, the development of novel anticoagulants frequently involves heterocyclic scaffolds. nih.govresearchgate.net For example, studies have investigated heparin-like 6-carboxylchitin derivatives and 2H-pyrano[3,2-g]quinolin-2-ones for their ability to inhibit blood coagulation factors. nih.govresearchgate.net The versatility of the pyridine ring suggests its potential as a core structure in future anticoagulant drug design.

The pyridine moiety is a component of several established and developmental antimalarial drugs. nih.gov The fight against malaria is challenged by the emergence of drug-resistant parasite strains, necessitating the discovery of new therapeutic agents. nih.gov Research programs have focused on lead optimization of scaffolds like 2,6-imidazopyridine, which could potentially be synthesized from 2,6-disubstituted pyridines such as this compound. nih.gov These efforts aim to develop compounds that are effective against multidrug-resistant Plasmodium falciparum strains. nih.gov

Role in Agrochemical Development

This compound and its derivatives are valuable intermediates in the agrochemical industry, primarily for the production of pesticides and herbicides. chemimpex.comnbinno.com The reactivity of the compound allows for its incorporation into complex molecules designed to protect crops and enhance yields. chemimpex.com

One of the most significant applications of the 2-chloro-6-substituted pyridine structure is in the synthesis of Nitrapyrin.

Detailed Research Findings: Nitrapyrin

Chemical Name : 2-chloro-6-(trichloromethyl)pyridine

Function : Nitrification Inhibitor

Mechanism of Action : Nitrapyrin selectively targets and inhibits Nitrosomonas bacteria in the soil. nih.gov These bacteria are responsible for the first step of nitrification, the conversion of the ammonium ion (NH₄⁺) to the nitrite (B80452) ion (NO₂⁻). nih.gov

Application : It is used as a fertilizer additive, mixed with ammoniacal and urea-based fertilizers. nih.gov By delaying the nitrification process, it prevents the loss of soil nitrogen, ensuring that more nitrogen remains in the ammonium form, which is more readily available for plant uptake. nih.gov

Impact : The use of nitrification inhibitors like Nitrapyrin can reduce nitrogen loss in agricultural soils, which has both economic and environmental benefits. nih.gov Studies have shown that in field experiments, the use of a nitrification inhibitor can significantly decrease nitrate (B79036) (NO₃⁻) concentration and nitrous oxide (N₂O) fluxes, a potent greenhouse gas. nih.gov

| Agrochemical | Precursor Scaffold | Function | Target Organism/Process |

| Nitrapyrin | 2-chloro-6-(trichloromethyl)pyridine | Nitrification Inhibitor | Nitrosomonas bacteria nih.gov |

| Various Herbicides | 2-Chloro-3-fluoro-5-nitropyridine | Herbicide | Specific weed species nbinno.com |

| Various Pesticides | 2-Chloro-6-methoxy-3-nitropyridine | Pesticide | Specific agricultural pests chemimpex.com |

Formulation of Herbicides and Pesticides

Chloronitropyridines serve as crucial building blocks in the synthesis of modern agrochemicals. Although direct application of this compound in commercial herbicide formulations is not widely documented, its isomers and related structures are well-established precursors. For instance, compounds like 2-amino-6-chloro-3-nitropyridine and 2,6-dichloro-3-nitropyridine are recognized as valuable intermediates for creating advanced herbicides and pesticides designed to improve crop protection and yields nbinno.comgoogle.com.

A prominent example derived from a 2-chloro-6-substituted pyridine is Nitrapyrin, or 2-chloro-6-(trichloromethyl)pyridine. Nitrapyrin is a registered pesticide used as a nitrification inhibitor in agriculture. It selectively targets Nitrosomonas bacteria, delaying the conversion of ammonium to nitrite in the soil and thereby preventing the loss of nitrogen from fertilizers nih.gov. This application highlights the utility of the 2-chloro-6-substituted pyridine scaffold in developing specialized agricultural products.

Table 1: Profile of Nitrapyrin, an Agrochemical Derived from a 2-Chloro-6-Substituted Pyridine

| Feature | Description |

|---|---|

| Common Name | Nitrapyrin |

| Chemical Name | 2-chloro-6-(trichloromethyl)pyridine |

| Primary Function | Nitrification Inhibitor (Pesticide) |

| Mechanism of Action | Selectively inhibits Nitrosomonas bacteria to prevent soil ammonium nitrogen loss nih.gov. |

| Formulations | Emulsifiable and non-emulsifiable concentrates nih.gov. |

| Application | Mixed with ammoniacal and urea nitrogen fertilizers for broadcast application nih.gov. |

Furthermore, research has demonstrated the herbicidal activity of compounds synthesized from nitropyridine precursors. One study explored novel nitropyridine-containing phenylaminoacetates, where 2-chloro-5-nitropyridine was used as a starting material. The resulting derivatives showed significant herbicidal effects on barnyard grass, underscoring the importance of the chloronitropyridine framework in discovering new herbicidal agents nih.gov.

Insecticide Development

In the field of insecticide development, chloronitropyridine isomers are valuable starting materials for synthesizing new active molecules. Research into a new series of insecticides utilized 2-chloro-5-nitropyridine as the foundational chemical. The synthesis involved the nucleophilic substitution of the chlorine atom. Two derivatives from this research showed high activity against common agricultural pests like M. separate, P. xylostella, and P. litura, with median lethal concentrations (LD50) ranging from 4 to 12 mg/L nih.gov. This demonstrates the role of the chloronitropyridine structure in the creation of potent insecticides.

Research in Organic Synthesis

The unique electronic properties of this compound make it a versatile reagent in organic synthesis. The pyridine ring is electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitro group. This electronic arrangement, combined with a displaceable chlorine atom, facilitates a range of chemical transformations.

Development of New Chemical Reactions and Methodologies

The structure of chloronitropyridines is ideal for exploring nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In 2,6-dichloro-3-nitropyridine, for example, the nitro group at the 3-position activates both the C-2 and C-6 positions. Research has shown that nucleophilic attack often favors the C-2 position, which is ortho to the nitro group, likely due to a kinetically controlled process where the inductive effect of the nitro group makes the C-2 position more electron-deficient stackexchange.com. Such studies on regioselectivity are fundamental to developing new synthetic methodologies that can precisely control the formation of complex molecules. The principles derived from these studies are applicable to the broader class of chloronitropyridines, including the 2-chloro-6-nitro isomer.

Synthesis of Complex Organic Molecules

Chloronitropyridines are frequently used as intermediates in the synthesis of complex, biologically active molecules. Their ability to serve as a scaffold allows for the sequential introduction of different functional groups.

Table 2: Examples of Complex Molecules Synthesized from Chloronitropyridine Isomers

| Precursor Compound | Synthesized Molecule Class | Application/Target |

|---|---|---|

| 2,6-dichloro-3-nitropyridine | Glycogen synthase kinase-3 (GSK3) inhibitors nih.gov. | Therapeutic research |

| 2-chloro-3-nitropyridine | 3-Nitropyridylpiperazine derivatives nih.gov. | Potential urease inhibitors for treating gastric diseases nih.gov. |

For example, 2,6-dichloro-3-nitropyridine was a key starting material in the multi-step synthesis of a novel series of heterocyclic compounds that inhibit glycogen synthase kinase-3 (GSK3) nih.gov. Similarly, 2-chloro-3-nitropyridine has been reacted with piperazine to create derivatives evaluated as potential urease inhibitors for treating gastric diseases nih.gov. These examples show how the chloronitropyridine core is instrumental in building intricate molecular architectures for pharmaceutical research.

Precursor for Fluorescent Molecules